

Fenpyrazone: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fenpyrazone**

Cat. No.: **B13428418**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

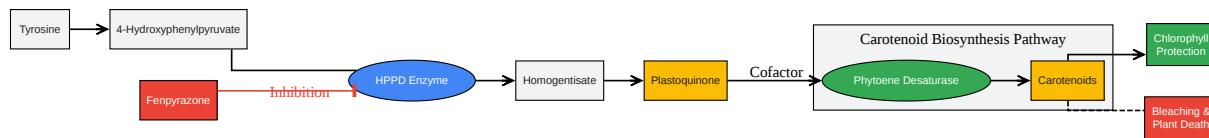
Fenpyrazone is a third-generation herbicide belonging to the benzoylpyrazole chemical class. [1] It functions as a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the biochemical pathway for carotenoid synthesis in plants.[1] Inhibition of this enzyme leads to a characteristic bleaching of plant tissues, followed by necrosis and death.[2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of **Fenpyrazone**, along with representative experimental protocols.

Chemical Structure and Identification

Fenpyrazone is chemically known as [4-[2-chloro-4-methylsulfonyl-3-(2,2,2-trifluoroethoxymethyl)benzoyl]-1-ethylpyrazol-5-yl] 1,3-dimethylpyrazole-4-carboxylate.[3] Its structure is characterized by a benzoylpyrazole core with chloro, methylsulfonyl, and trifluoroethoxymethyl substituents on the phenyl ring, and a 1,3-dimethylpyrazole-4-carboxylate group attached to the pyrazole ring.

Identifier	Value
IUPAC Name	[4-[2-chloro-4-methylsulfonyl-3-(2,2,2-trifluoroethoxymethyl)benzoyl]-1-ethylpyrazol-5-yl] 1,3-dimethylpyrazole-4-carboxylate[3]
CAS Number	1992017-55-6[3]
Molecular Formula	C ₂₂ H ₂₂ ClF ₃ N ₄ O ₆ S[3]
SMILES	CCN1C(=C(C=N1)C(=O)C2=C(C(=C(C=C2)S(=O)(=O)C)COCC(F)(F)F)Cl)OC(=O)C3=CN(N=C3C)C[3]
InChI	InChI=1S/C22H22ClF3N4O6S/c1-5-30-20(36-21(32)15-9-29(3)28-12(15)2)14(8-27-30)19(31)13-6-7-17(37(4,33)34)16(18(13)23)10-35-11-22(24,25)26/h6-9H,5,10-11H2,1-4H3[3]

Physicochemical Properties


Detailed experimental data for several physicochemical properties of **Fenpyrazone** are not readily available in public databases. The following table summarizes the available computed and basic physical data.

Property	Value	Source
Molecular Weight	562.95 g/mol	[4]
Physical Form	Solid, Off-White	A Chemtek
XLogP3-AA (Computed)	3	PubChem
Hydrogen Bond Donor Count (Computed)	0	PubChem
Hydrogen Bond Acceptor Count (Computed)	10	PubChem
Rotatable Bond Count (Computed)	9	PubChem
Melting Point	Data not available	
Boiling Point	Data not available	
Water Solubility	Data not available	
Vapor Pressure	Data not available	
pKa	Data not available	

Mechanism of Action: HPPD Inhibition

Fenpyrazone's herbicidal activity stems from its inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. HPPD is a key enzyme in the catabolism of tyrosine, which is essential for the biosynthesis of plastoquinone and tocopherol in plants. Plastoquinone is a vital cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway.

By inhibiting HPPD, **Fenpyrazone** disrupts the production of homogentisate, the product of the HPPD-catalyzed reaction. This disruption leads to a downstream deficiency of plastoquinone, which in turn inhibits carotenoid biosynthesis. Carotenoids are crucial for protecting chlorophyll from photo-oxidation. Without carotenoids, chlorophyll is rapidly destroyed by light, leading to the characteristic bleaching symptoms observed in treated plants, ultimately resulting in plant death.

[Click to download full resolution via product page](#)

Mechanism of **Fenpyrazone** via HPPD Inhibition.

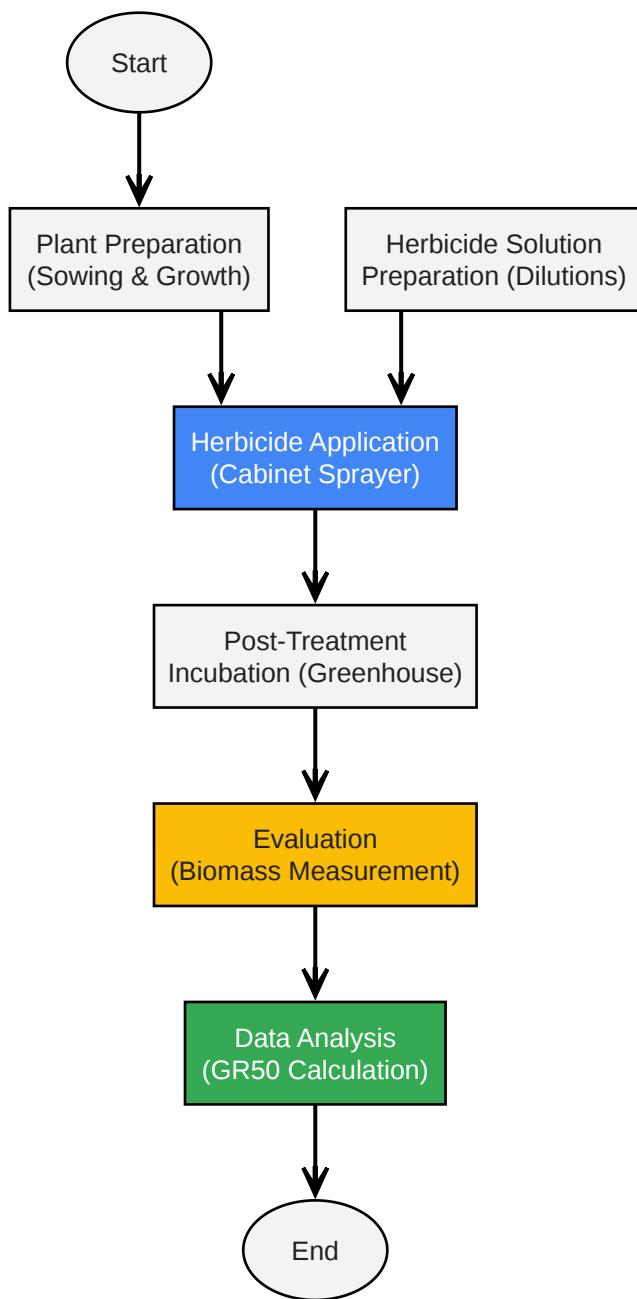
Experimental Protocols

Herbicultural Activity Assessment (Greenhouse Bioassay)

This protocol is adapted from the methodology described by Wang et al. (2023) for evaluating the herbicultural efficacy of **Fenpyrazone**.

Objective: To determine the dose-response of a target weed species to **Fenpyrazone** under controlled greenhouse conditions.

Materials:


- **Fenpyrazone** (analytical grade)
- Target weed seeds (e.g., barnyard grass, *Echinochloa crus-galli*)
- Pots (e.g., 10 cm diameter)
- Potting medium (e.g., a mixture of soil, sand, and organic matter)
- Greenhouse with controlled temperature, light, and humidity
- Analytical balance
- Volumetric flasks and pipettes
- Acetone (for stock solution preparation)

- Tween-20 or other suitable surfactant
- Cabinet sprayer calibrated to deliver a specific volume

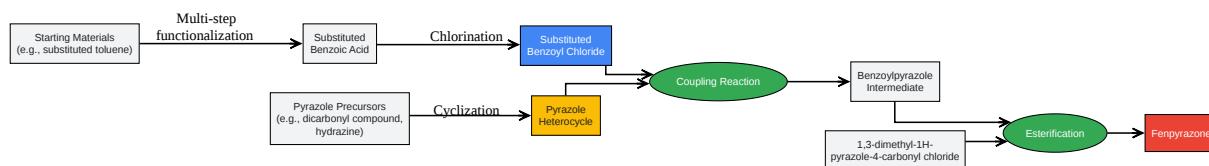
Methodology:

- Plant Preparation:
 - Fill pots with the potting medium and sow a predetermined number of weed seeds (e.g., 10-15) at a uniform depth (e.g., 1 cm).
 - Water the pots and place them in the greenhouse.
 - Allow the seedlings to grow to a specific stage (e.g., 2-3 leaf stage) before treatment.
- Herbicide Solution Preparation:
 - Prepare a stock solution of **Fenpyrazone** in acetone.
 - From the stock solution, prepare a series of dilutions in water containing a surfactant (e.g., 0.1% Tween-20) to achieve the desired application rates (e.g., 0, 10, 20, 40, 80, 160 g a.i./ha). A control group receiving only the water-surfactant solution is essential.
- Herbicide Application:
 - Arrange the pots in a randomized complete block design within a cabinet sprayer.
 - Apply the herbicide solutions evenly to the foliage of the seedlings using the calibrated sprayer.
- Post-Treatment Care and Evaluation:
 - Return the pots to the greenhouse and maintain optimal growing conditions.
 - Observe the plants regularly for the development of herbicidal symptoms (e.g., bleaching, necrosis).

- After a predetermined period (e.g., 14-21 days), harvest the above-ground biomass of the surviving plants.
- Determine the fresh weight of the biomass for each pot.
- Calculate the percent inhibition of growth for each treatment relative to the untreated control.
- Analyze the data using appropriate statistical methods (e.g., probit or log-logistic analysis) to determine the GR_{50} value (the dose required to cause a 50% reduction in growth).

[Click to download full resolution via product page](#)

Workflow for Herbicidal Activity Bioassay.


General Synthesis of Benzoypyrazole Herbicides

The synthesis of **Fenpyrazone**, as a benzoypyrazole herbicide, generally follows a multi-step process. While the specific proprietary synthesis route is not publicly detailed, a plausible general pathway can be outlined based on known organic chemistry principles and literature on

similar compounds. The core of the synthesis involves the formation of the substituted benzoyl chloride and the pyrazole heterocycle, followed by their coupling.

Key Steps:

- **Synthesis of the Substituted Benzoyl Chloride:** This typically involves multiple steps to introduce the required substituents (chloro, methylsulfonyl, and trifluoroethoxymethyl groups) onto a benzoic acid precursor, followed by conversion to the acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.
- **Synthesis of the Pyrazole Heterocycle:** The pyrazole ring can be synthesized through various methods, such as the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
- **Coupling Reaction:** The substituted benzoyl chloride is then reacted with the pyrazole heterocycle in the presence of a base to form the final benzoylpyrazole structure.
- **Esterification:** The final step involves the esterification of the hydroxyl group on the pyrazole ring with 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride to yield **Fenpyrazone**.

[Click to download full resolution via product page](#)

General Synthetic Pathway for **Fenpyrazone**.

Conclusion

Fenpyrazone is a modern herbicide with a specific mode of action targeting the HPPD enzyme in plants. Its complex chemical structure contributes to its high efficacy. While detailed public

data on its physicochemical properties are limited, its biological activity and general synthetic route are understood within the context of the benzoylpyrazole class of herbicides. Further research and disclosure of experimental data would provide a more complete profile of this important agricultural chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09858H [pubs.rsc.org]
- 3. THE CAROTENOID BIOSYNTHETIC PATHWAY: THINKING IN ALL DIMENSIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Fenpyrazone: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13428418#chemical-structure-and-properties-of-fenpyrazone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com